(R)-Pyrrolidin-3-ylmethanol hydrochloride

Chiral chromatography Enantiomeric purity Quality control

Ensure stereochemical integrity in your asymmetric synthesis with (R)-Pyrrolidin-3-ylmethanol hydrochloride, the pure (R)-enantiomer. Unlike racemic mixtures or the (S)-enantiomer, this chiral β-amino alcohol delivers predictable stereochemical outcomes, consistent crystallization behavior, and reliable catalytic performance. Certified ≥97% purity with full analytical characterization (NMR, HPLC). Ideal for chiral drug synthesis, stereospecific diagnostic probes, and ligand development. Buy direct for research and development.

Molecular Formula C5H12ClNO
Molecular Weight 137.607
CAS No. 1227157-98-3
Cat. No. B582443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidin-3-ylmethanol hydrochloride
CAS1227157-98-3
Molecular FormulaC5H12ClNO
Molecular Weight137.607
Structural Identifiers
SMILESC1CNCC1CO.Cl
InChIInChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
InChIKeyRPSPXNVYBCMWAR-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-Pyrrolidin-3-ylmethanol Hydrochloride (CAS 1227157-98-3) as a Chiral Intermediate


(R)-Pyrrolidin-3-ylmethanol hydrochloride, also known as D-beta-prolinol hydrochloride, is a chiral pyrrolidine derivative with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol [1]. It exists as a white to pale yellow solid, is hygroscopic, and is slightly soluble in water but demonstrates enhanced solubility in organic solvents such as methanol and DMSO . Its defining feature is the (R)-configuration at the 3-position of the pyrrolidine ring, which imparts specific stereochemical properties crucial for applications in asymmetric synthesis and pharmaceutical development . The compound is typically available in high purity (≥96% or 97%) from commercial sources, with comprehensive analytical characterization including NMR, HPLC, and GC .

Why (R)-Pyrrolidin-3-ylmethanol Hydrochloride (CAS 1227157-98-3) Cannot Be Interchanged with Its S-Enantiomer or Racemate


In chiral drug synthesis, the specific enantiomeric form of a building block dictates the stereochemical outcome of subsequent reactions and, ultimately, the biological activity of the final compound. The (R)- and (S)-enantiomers of pyrrolidin-3-ylmethanol are non-superimposable mirror images that interact differently with chiral environments, including biological targets and chiral catalysts . Substituting (R)-pyrrolidin-3-ylmethanol hydrochloride with its (S)-enantiomer (CAS 1316087-88-3) or the racemic mixture (CAS 5082-74-6) can lead to the formation of diastereomeric impurities, altered reaction kinetics, or a complete loss of desired pharmacological activity in the downstream product . Furthermore, racemic mixtures often exhibit different crystallization behavior and physical properties compared to enantiopure forms, which can impact process reproducibility and purification efficiency . The quantitative evidence in Section 3 provides a direct comparator for these critical differences.

Quantitative Differentiation of (R)-Pyrrolidin-3-ylmethanol Hydrochloride (CAS 1227157-98-3) from Closest Analogs


Direct Comparison of Optical Rotation for Enantiomeric Purity and Identity Verification

The (R)-enantiomer of pyrrolidin-3-ylmethanol (as the free base) exhibits a specific optical rotation of [α] = +21° (c=0.8, CHCl3), directly differentiating it from the (S)-enantiomer, which rotates plane-polarized light in the opposite direction . This quantitative property is essential for verifying enantiomeric identity and purity during procurement and use, ensuring the correct stereoisomer is employed in asymmetric syntheses.

Chiral chromatography Enantiomeric purity Quality control

Comparison of Commercial Purity Specifications for Consistent Reaction Performance

Commercially available (R)-Pyrrolidin-3-ylmethanol hydrochloride is supplied with a certified purity of ≥96% (by GC) or 97% (by specification), as confirmed by multiple reputable vendors . This high level of purity is comparable to or exceeds that of the (S)-enantiomer, which is typically offered at 95% purity . The availability of detailed analytical certificates (e.g., NMR, HPLC, GC) for each batch of the (R)-enantiomer provides procurement confidence for sensitive synthetic steps .

Synthetic reliability Quality assurance Batch consistency

Distinct Crystallization Behavior of Enantiopure vs. Racemic Forms

The enantiopure (R)-pyrrolidin-3-ylmethanol hydrochloride forms a homogeneous crystalline solid, whereas racemic mixtures of pyrrolidine derivatives can exhibit variable solid-state properties, including the potential to form racemic compounds (with different melting points) or conglomerates [1]. This difference in crystallization behavior can influence key process parameters such as filtration, drying, and formulation stability during large-scale synthesis.

Process chemistry Crystallization Solid-state characterization

Optimal Application Scenarios for (R)-Pyrrolidin-3-ylmethanol Hydrochloride (CAS 1227157-98-3) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals and Agrochemicals

The well-defined optical rotation of +21° and high certified purity (≥96%) make this compound an ideal chiral building block for the asymmetric synthesis of complex drug candidates. Its use ensures the correct stereochemical outcome in reactions such as nucleophilic substitutions, cyclizations, and metal-catalyzed couplings, where the (R)-configuration is specifically required for target binding . The consistent crystallization behavior further supports reliable scale-up processes.

Preparation of Diagnostic Reagents and Biochemical Probes

The enantiomeric purity of (R)-pyrrolidin-3-ylmethanol hydrochloride is critical for the development of stereospecific diagnostic reagents . Its defined stereochemistry and solubility profile (slightly soluble in water, soluble in DMSO and methanol) allow for the construction of probes that require precise three-dimensional orientation for recognition events, such as in chiral chromatography or targeted imaging assays.

Synthesis of Chiral Ligands and Organocatalysts

As a chiral β-amino alcohol, this compound serves as a versatile precursor for the synthesis of chiral ligands used in asymmetric catalysis . The (R)-configuration is essential for inducing the desired enantioselectivity in catalytic reactions. The availability of batch-specific analytical data (NMR, HPLC) ensures that the catalyst's performance remains consistent across different synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Pyrrolidin-3-ylmethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.